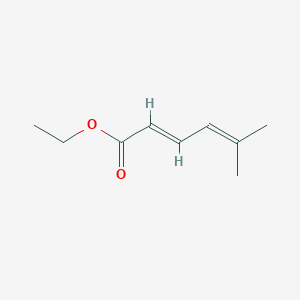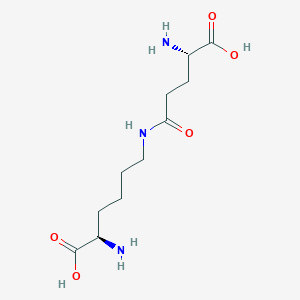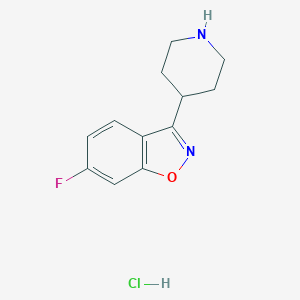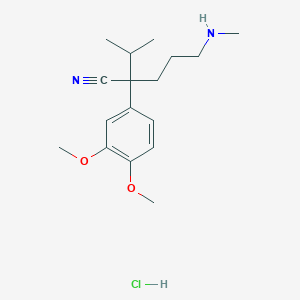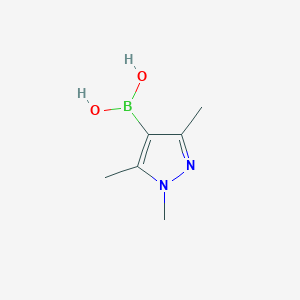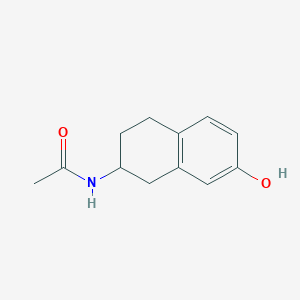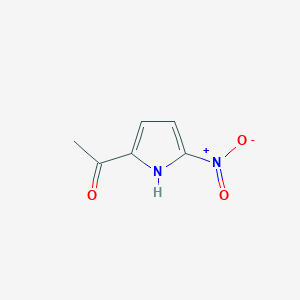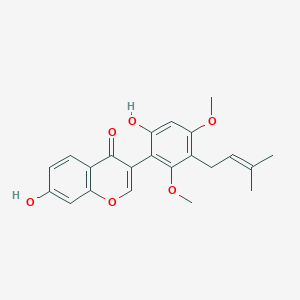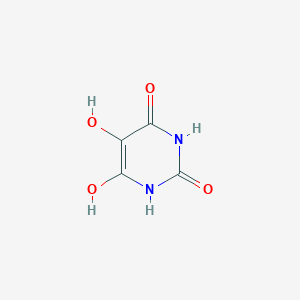
5,6-Dihydroxyuracil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dihydroxyuracil (DHU) is a modified nucleobase that is found in tRNAs of certain bacteria and archaea. It is formed by the post-transcriptional modification of uracil, which involves the addition of two hydroxyl groups at positions 5 and 6 of the pyrimidine ring. DHU is known to play a crucial role in maintaining the stability and functionality of tRNAs, and its absence has been linked to various diseases and disorders.
Scientific Research Applications
DNA Damage and Repair Studies
5,6-Dihydroxyuracil has been identified as a product of oxidative DNA damage, specifically formed in DNA upon treatment with OsO4. This discovery is significant for studies focusing on DNA repair mechanisms utilizing base-excision repair enzymes like DNA glycosylases. The formation of 5,6-dihydroxyuracil in DNA, alongside other lesions such as cytosine glycol, highlights its potential importance in DNA repair studies (Dizdaroglu et al., 1986).
Chemical Synthesis and Biological Studies
The chemical synthesis of 5,6-dihydroxyuracil derivatives has been a topic of interest due to their biological significance. For instance, improved syntheses of 5,6-dihydro-5-fluorouracil, a metabolite of the chemotherapy drug 5-fluorouracil, have been reported. These advancements are crucial for biological studies related to this metabolite (LaFrate & Katzenellenbogen, 2007).
Tautomer-Selective Synthesis
A breakthrough in the synthesis of 5,6-dihydropyrimidin-4(3H)-one scaffolds, precursors of dihydrouracil, has been achieved. This development is crucial for the selective synthesis of 5,6-dihydropyrimidin-4(3H)-ones, offering new avenues in the field of sustainable chemistry and potentially leading to a better understanding of 5,6-dihydroxyuracil's role and applications (Janković et al., 2018).
Radiation-Induced DNA Damage
5,6-Dihydroxyuracil has been detected as a result of oxidative DNA damage in the liver chromatin DNA of rats exposed to gamma-irradiation. This finding contributes to our understanding of radiation-induced DNA damage and the specific role of 5,6-dihydroxyuracil in these processes (Zastawny et al., 1996).
Quantum Chemistry Studies
Quantum chemistry studies have explored the coding properties of cytosine derivatives generated by hydroxyl radicals, including 5,6-dihydroxyuracil. This research provides insights into how such modifications might influence DNA coding properties, which is crucial for understanding mutagenesis and DNA repair mechanisms (Cysewski & Olinski, 1999).
properties
CAS RN |
102636-37-3 |
|---|---|
Product Name |
5,6-Dihydroxyuracil |
Molecular Formula |
C4H4N2O4 |
Molecular Weight |
144.09 g/mol |
IUPAC Name |
5,6-dihydroxy-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C4H4N2O4/c7-1-2(8)5-4(10)6-3(1)9/h7H,(H3,5,6,8,9,10) |
InChI Key |
YFQOVSGFCVQZSW-UHFFFAOYSA-N |
SMILES |
C1(=C(NC(=O)NC1=O)O)O |
Canonical SMILES |
C1(=C(NC(=O)NC1=O)O)O |
Other CAS RN |
102636-37-3 |
Related CAS |
42608-53-7 (mono-hydrate) |
synonyms |
5,6-dihydroxy-2,4(1H,3H)pyrimidinedione 5,6-dihydroxyuracil isodialuric acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



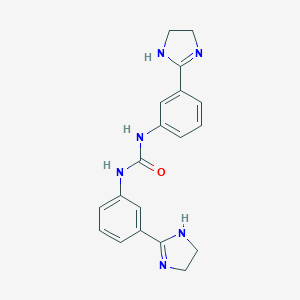
![[(3S,4R,4aS,6aS,6aS,6bR,8aR,12aR,14aS,14bS)-4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-hexadecahydropicen-3-yl] acetate](/img/structure/B33437.png)
